Bienvenue dans la boutique en ligne BenchChem!

(s)-3-amino-3-phenylpropionic acid

Pharmaceutical Intermediate Drug Synthesis S-Dapoxetine

Ensure successful synthesis of (S)-dapoxetine by procuring the correct enantiomer: (S)-3-amino-3-phenylpropionic acid. The racemic mixture or (R)-isomer cannot be substituted. With demonstrated enzyme specificity and >99.5% ee achievable, this high-purity chiral building block is essential for API manufacturing, biocatalysis, and chiral method validation. Only lots with documented enantiomeric purity (≥99% ee) are acceptable.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 40856-44-8
Cat. No. B041350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-amino-3-phenylpropionic acid
CAS40856-44-8
Synonyms(βS)-β-Aminobenzenepropanoic Acid;  (-)-3-Amino-3-phenylpropanoic Acid;  (-)-β-Aminobenzenepropanoic Acid;  (S)-3-Amino-3-phenylpropanoic Acid;  (S)-3-Amino-3-phenylpropionic Acid;  (S)-β-Phenylalanine;  D-3-Amino-3-phenylpropionic Acid;  (S)-β-Aminobenzene
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)[O-])[NH3+]
InChIInChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
InChIKeyUJOYFRCOTPUKAK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-3-phenylpropionic Acid (CAS 40856-44-8) Procurement Guide for Chiral Pharmaceutical Intermediates


(S)-3-amino-3-phenylpropionic acid (CAS 40856-44-8), also known as (S)-β-phenylalanine or (S)-APA, is a chiral β-amino acid belonging to the class of non-natural phenylalanine derivatives . It is a white crystalline solid with a molecular weight of 165.19 g/mol and the formula C₉H₁₁NO₂ . This compound serves as a fundamental building block in peptide and small-molecule drug synthesis, with its specific (S)-stereochemistry being critical for biological activity in downstream applications . Its primary commercial significance lies in its role as a key pharmaceutical intermediate for the approved drug (S)-dapoxetine [1].

Critical Sourcing Risks for (S)-3-Amino-3-phenylpropionic Acid: Why the Wrong Isomer or Racemic Mixture Destroys Value


In pharmaceutical synthesis, the stereochemistry of chiral building blocks like (S)-3-amino-3-phenylpropionic acid is a critical quality attribute that directly impacts the efficacy and safety of the final drug product [1]. Procuring the (R)-enantiomer or the racemic (DL)-mixture as a substitute for the (S)-isomer is not functionally equivalent. For instance, (S)-APA is the specific intermediate for the approved drug S-dapoxetine, and the (R)-form will not yield the correct active pharmaceutical ingredient [1]. Furthermore, the biochemical properties of the (S)-isomer differ significantly; the (S)-enantiomer is the specific substrate for certain enzymes like the β-phenylalanine ester hydrolase from *Sphingobacterium* sp., while the (R)-form is not recognized [2]. Using an isomeric impurity can lead to failed syntheses, low yields, or the introduction of unwanted, potentially toxic stereoisomers into the drug candidate. This necessitates the procurement of high enantiomeric purity (S)-APA for any application where stereochemistry is a determinant of function.

Quantitative Differentiation Guide for (S)-3-Amino-3-phenylpropionic Acid vs. Comparators


Proven Role as the Direct Intermediate for Approved Drug S-Dapoxetine

(S)-3-amino-3-phenylpropionic acid (S-APA) is the specified and critical chiral intermediate for the commercial synthesis of the approved drug S-dapoxetine, a selective serotonin reuptake inhibitor for the treatment of premature ejaculation [1]. This is a direct and high-value application that is exclusive to the (S)-enantiomer. The (R)-enantiomer and the racemic (DL)-mixture are not suitable precursors for this drug, as they would lead to the synthesis of the wrong isomer of the final drug substance, which may be inactive or have a different safety profile [1].

Pharmaceutical Intermediate Drug Synthesis S-Dapoxetine

Superior Enzymatic Resolution: Achieving >99.5% Enantiomeric Excess vs. Unresolved Racemate

Enzymatic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid using specific microorganisms can yield both (R)- and (S)-β-phenylalanine with extremely high enantiomeric purity. A study by Kawasaki et al. (2006) demonstrated that using *Variovorax* sp. and *Burkholderia* sp., enantiomerically pure (S)-β-Phe was obtained with an enantiomeric excess (ee) of >99.5% and a high molar conversion yield of 67-96% from the racemic substrate [1]. This contrasts with the racemic DL-mixture, which has an ee of 0%, and highlights a reliable, high-purity manufacturing process.

Enantiomeric Resolution Biocatalysis Enantiomeric Excess

Biocatalytic (S)-Enantiomer Preference in ω-Transaminase Conversion (32% vs. 13% for R-form)

In a study exploring the synthesis of chiral β-phenylalanine esters using engineered ω-transaminases, the enzyme mutants 3FCR_4M and ATA117 11Rd demonstrated a clear preference for producing the (S)-enantiomer. The conversion rate to (S)-β-phenylalanine ethyl ester was 32%, which was more than double the 13% conversion rate observed for the (R)-enantiomer under comparable conditions [1]. This indicates an inherent enzymatic bias favoring the (S)-isomer in certain biocatalytic systems.

Biocatalysis ω-Transaminase Enantioselectivity

S-Specific Hydrolysis by β-Phenylalanine Ester Hydrolase from Sphingobacterium sp.

A novel enzyme, β-phenylalanine ester hydrolase, was characterized from *Sphingobacterium* sp. 238C5. This enzyme was found to hydrolyze β-phenylalanine esters (S)-stereospecifically, meaning it selectively acts on the (S)-enantiomer of the ester while leaving the (R)-form untouched [1]. Furthermore, an *E. coli* transformant expressing this gene showed an approximately 8-fold increase in specific activity for (S)-β-phenylalanine ethyl ester hydrolysis compared to the wild-type strain [1]. This high stereospecificity is a critical differentiating feature for enzymatic resolution processes.

Enzymatic Resolution Chiral Synthesis Ester Hydrolase

In Vivo Gastric Acid Inhibition: Dose-Dependent Effect of Racemate (Class-Level Inference for (S)-Isomer)

The racemic mixture, DL-3-amino-3-phenylpropionic acid (DL-β-Phenylalanine), acts as a structural GABA analogue and has been shown to inhibit gastric acid secretion in rats. Intravenous administration of the racemate at doses of 10 mg/kg and 30 mg/kg resulted in a dose-dependent inhibition of gastric acid secretion induced by baclofen (2 mg/kg subcutaneous injection) [1]. While this study was performed on the racemic form, it establishes the biological activity of this compound class and provides a baseline for understanding the potential of the (S)-enantiomer.

Pharmacology In Vivo Gastric Acid Inhibition

Optimal Deployment Scenarios for (S)-3-Amino-3-phenylpropionic Acid Based on Quantified Evidence


Synthesis of the Approved Drug S-Dapoxetine

This is the most definitive application for (S)-3-amino-3-phenylpropionic acid. Its role as the essential chiral intermediate for S-dapoxetine makes it a non-negotiable procurement item for any manufacturer or research group involved in the production of this specific API. Substitution with any other isomer or racemic mixture will fail to produce the correct drug substance, making (S)-APA the sole choice for this high-value process [1].

Chiral Resolution and Biocatalytic Process Development

The compound is an ideal substrate and product for enzymatic resolution studies. The existence of well-characterized enzymes like the (S)-specific β-phenylalanine ester hydrolase from *Sphingobacterium* sp. [1] and the >99.5% ee achievable via microbial amidohydrolase [2] provide robust, quantifiable benchmarks. This makes (S)-APA a valuable standard for developing and optimizing new biocatalytic routes to enantiopure β-amino acids.

Medicinal Chemistry as a Chiral β-Amino Acid Building Block

As a protected chiral β-amino acid, (S)-3-amino-3-phenylpropionic acid is a versatile building block for constructing peptidomimetics and other bioactive molecules. Its use in solid-phase peptide synthesis (as demonstrated with its Fmoc-protected (R)-enantiomer counterpart [1]) and its role as a structural GABA analogue [2] highlight its utility in medicinal chemistry programs targeting diverse biological pathways, particularly those involving amino acid receptors or transporters.

Reference Standard for Enantiomeric Purity Analysis

Given the critical importance of stereochemistry, (S)-3-amino-3-phenylpropionic acid of high, documented enantiomeric purity (e.g., >99.5% ee [1]) serves as an essential reference standard. It is necessary for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC) to ensure the purity of (S)-APA lots and to monitor the stereochemical integrity of reactions where it is used as a substrate or product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-3-amino-3-phenylpropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.